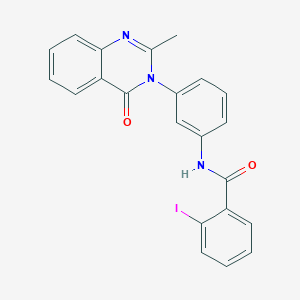
2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Analgesic and Anti-inflammatory Activities
Research has demonstrated the successful synthesis of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one moiety, showing potent analgesic and anti-inflammatory activities. These derivatives include the 2-methyl-4-oxoquinazolin-3(4H)-yl compound, indicating potential pharmacological benefits (Dewangan et al., 2016).
Antimicrobial Activity
A series of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives, including 2-methyl-4-oxoquinazolin-3(4H)-yl compounds, were synthesized and evaluated for their in vitro antibacterial and antifungal properties. These compounds showed activity against various human pathogenic microorganisms, highlighting their potential as antimicrobials (Saravanan et al., 2015).
Antitumor and Antifungal Activities
Novel 4(3H)-quinazolinone derivatives with 2-methyl-4-oxoquinazolin-3(4H)-yl compounds have been synthesized and screened for potential antitumor and antifungal activities. Some compounds exhibited high to moderate activity against cells, indicating their therapeutic potential (El-bayouki et al., 2011).
Synthesis and Characterization for Antimicrobial Agents
A study focusing on the synthesis and characterization of new quinazolines, including the 2-methyl-4-oxoquinazolin-3(4H)-yl compound, has been conducted to evaluate their potential as antimicrobial agents. The research highlights the importance of these compounds in the development of new antibacterial and antifungal therapies (Desai et al., 2007).
Antiviral Activities
Novel 2,3-disubstitutedquinazolin-4(3H)-ones, including derivatives of 2-methyl-4-oxoquinazolin-3(4H)-yl, have shown antiviral activity against various viruses such as HIV, HSV, and vaccinia viruses. This research underlines the significance of these compounds in the development of antiviral medications (Selvam et al., 2010).
Propriétés
IUPAC Name |
2-iodo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16IN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFZUCORKUVJQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16IN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
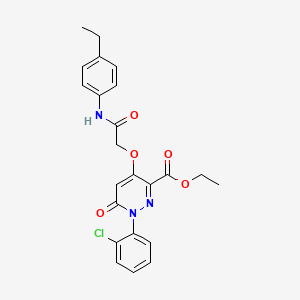

![4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2373351.png)
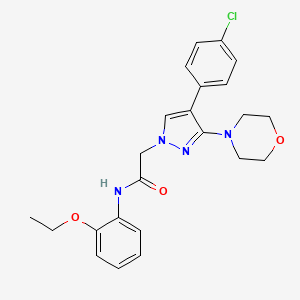
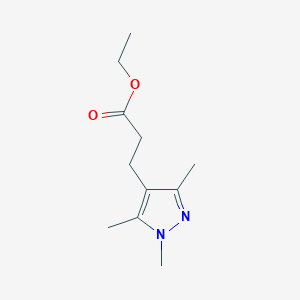
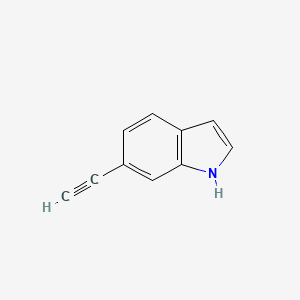

![N-benzyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2373361.png)
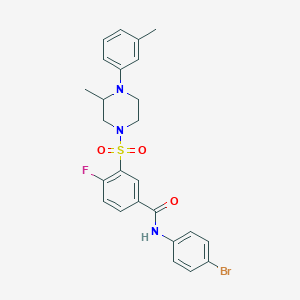
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2373365.png)
![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2373366.png)
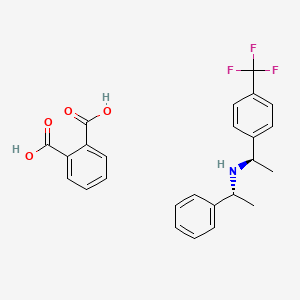
![(2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2373368.png)
![N-(3,4-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2373369.png)
